Hexadecyldimethylammonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2016-45-7 |
|---|---|
Molecular Formula |
C18H40ClN |
Molecular Weight |
306.0 g/mol |
IUPAC Name |
hexadecyl(dimethyl)azanium;chloride |
InChI |
InChI=1S/C18H39N.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;/h4-18H2,1-3H3;1H |
InChI Key |
URXQDXAVUYKSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Synthesis and Functionalization of Hexadecyldimethylammonium Chloride and Its Derivatives
Synthetic Pathways for Hexadecyldimethylammonium Chloride
The synthesis of this compound can be achieved through various chemical routes, ranging from conventional laboratory-scale preparations to large-scale industrial methodologies.
Conventional Chemical Synthetic Approaches
In a laboratory setting, this compound is typically synthesized through the quaternization of a tertiary amine. This reaction, a type of Menschutkin reaction, involves the treatment of a tertiary amine with an alkyl halide. nih.gov One common approach is the reaction of N,N-dimethylhexadecylamine with methyl chloride. This nucleophilic substitution reaction results in the formation of the quaternary ammonium (B1175870) salt. google.com
Another synthetic route starts with n-alkyldimethylamine and a benzyl (B1604629) halide, although for the synthesis of this compound, a methyl halide is the appropriate reactant. jcu.cz The reaction is often carried out in a solvent such as butanone, and the product can be purified by recrystallization. jcu.cz The purity of the final product is crucial, as residual starting materials can affect its physicochemical properties.
A general representation of the quaternization reaction is as follows:
N,N-dimethylhexadecylamine + Methyl chloride → this compound
The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields, often exceeding 90%. jcu.czgoogle.com
Analogous Industrial Preparation Methodologies
On an industrial scale, the manufacturing process for this compound is designed for efficiency and high throughput. A documented industrial method for producing a 30% solution of cetyl trimethyl ammonium chloride involves charging a reactor with water, isopropanol, and cetyl dimethyl amine. environmentclearance.nic.in Methyl chloride gas is then introduced into the reactor at a controlled temperature of 20°C. environmentclearance.nic.in
The use of solvents like alcohols is common in industrial preparations. patsnap.com In some processes, a catalyst may be added to enhance the reaction rate. patsnap.com The reaction is typically carried out under pressure and at elevated temperatures, for instance, between 75 and 95°C, followed by a period of heat preservation to ensure the completion of the reaction. patsnap.comgoogle.com The final product is often obtained as a solution, which is then filtered and packaged. environmentclearance.nic.in
Derivatization and Structural Modification Strategies
The molecular structure of this compound provides a versatile platform for the synthesis of a variety of derivatives with specialized functionalities. These modifications are aimed at enhancing its properties for specific applications.
Synthesis of Silane-Functionalized this compound Derivatives
Silane-functionalized derivatives of this compound are synthesized to create compounds that can covalently bond to various surfaces, imparting properties such as antimicrobial activity. jst.go.jpnih.gov A common synthetic strategy involves the reaction of a tertiary amine, such as hexadecyl dimethyl amine, with a silane (B1218182) coupling agent containing a reactive group, like a chloropropyl group. google.com
For example, the reaction of hexadecyl dimethyl amine with γ-chloropropyltrimethoxysilane in a mixed solvent system of methanol (B129727) and ethylene (B1197577) glycol can yield a quaternary ammonium silane. google.com The molar ratio of the reactants and the reaction conditions are carefully controlled to ensure the desired product is formed. google.com These silane-functionalized quaternary ammonium compounds can then be used to modify surfaces like glass or cotton fabric. tubitak.gov.trnih.gov
A representative reaction is:
Hexadecyl dimethyl amine + γ-chloropropyltrimethoxysilane → Hexadecyldimethyl(3-trimethoxysilylpropyl)ammonium chloride
The resulting organosilane quaternary ammonium compounds are often produced in a solvent-free manner to enhance their stability and safety for various applications. patsnap.com
Synthesis of Gemini (B1671429) Surfactant Analogues Incorporating Hexadecyl Dimethyl Ammonium Moieties
Gemini surfactants are a class of surfactants characterized by having two hydrophobic tails and two hydrophilic head groups linked by a spacer. researchgate.netmdpi.com Analogues incorporating hexadecyl dimethyl ammonium moieties exhibit superior surface activity compared to their single-chain counterparts. The synthesis of these gemini surfactants typically involves the alkylation of N,N-dimethyl-N-hexadecylamine with a difunctional alkylating agent that acts as the spacer. mdpi.com
A common method is the reaction of two equivalents of N,N-dimethyl-N-hexadecylamine with a dibromoalkane, such as 1,6-dibromohexane (B150918), to form a dimeric alkylammonium bromide. mdpi.com This reaction is often conducted without a solvent at room temperature, followed by purification through crystallization. mdpi.com The nature of the spacer can be varied to fine-tune the properties of the resulting gemini surfactant. mdpi.com
An example of such a synthesis is:
2 N,N-dimethyl-N-hexadecylamine + 1,6-dibromohexane → 1,6-hexamethylene-bis(N-hexadecyl-N,N-dimethylammonium bromide)
The yield for this type of reaction is typically very high, often exceeding 98%. mdpi.com
Formation of Metallosurfactants Utilizing this compound-Based Precursors
Metallosurfactants are a fascinating class of compounds that combine the properties of a surfactant with a metal complex. These can be synthesized using this compound-based precursors. A two-step process is generally employed. First, a dimeric surfactant, such as a bis(N,N-dimethyl-N-dodecyl)ethylene-1,2-diammonium dibromide (a C12 analogue), is prepared. acs.org
In the second step, this dimeric surfactant is reacted with a metal bromide (e.g., CoBr₂, NiBr₂, CuBr₂, ZnBr₂) in a solvent like absolute ethanol. acs.org The mixture is refluxed at an elevated temperature for several hours. acs.org Upon evaporation of the solvent, the metallosurfactant is isolated as a solid powder. acs.org While this example uses a C12 analogue, the same principle can be applied to hexadecyl-based precursors to form metallosurfactants with longer alkyl chains.
The general reaction scheme is:
Dimeric Hexadecyl-based Quaternary Ammonium Halide + Metal Halide → Dimeric Hexadecyl-based Metallosurfactant
These novel materials exhibit interesting physicochemical properties, including the ability to form metallomicelles in solution. acs.org
Copolymerization Studies Involving this compound-Derived Monomers
Copolymerization serves as a powerful and versatile method for synthesizing polymers with tailored properties by combining different monomer units into a single polymer chain. In the context of this compound, this strategy is employed to create sophisticated amphiphilic and functional copolymers. By incorporating a monomeric derivative of this long-chain cationic surfactant with other monomers, researchers can precisely tune the resulting copolymer's characteristics, such as its hydrophobicity, charge density, and responsiveness to external stimuli. These materials are of significant interest for a variety of applications due to their unique self-assembly behaviors and functional attributes. rsc.orgnih.gov
Research in this area often involves the free-radical copolymerization of a polymerizable derivative of this compound with comonomers. A common approach is to first synthesize a monomer containing the hexadecyldimethylammonium group, for instance, by reacting a molecule with a polymerizable group (like a methacrylate) with N,N-dimethylhexadecylamine. This "surfmer" (surfactant monomer) can then be copolymerized with various other monomers to yield random, block, or graft copolymers. nih.govnih.gov
A significant area of investigation is the development of "smart" or stimuli-responsive copolymers. For example, copolymerizing a hexadecyldimethylammonium-derived monomer with a temperature-sensitive monomer like N-isopropylacrylamide (NIPAAm) can produce thermoresponsive materials. nih.govnih.gov These copolymers can exhibit a lower critical solution temperature (LCST), undergoing a phase transition from a soluble to an insoluble state as the temperature changes. The inclusion of the charged, hydrophobic hexadecyldimethylammonium units can influence this transition temperature and the self-assembly behavior of the polymer in aqueous solutions. nih.gov
The characterization of these copolymers is crucial to understanding their structure-property relationships. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are used to confirm the incorporation of the different monomer units into the copolymer chain, while gel permeation chromatography (GPC) provides information on molecular weight and polydispersity. The self-assembly of these amphiphilic copolymers in solution into structures like micelles or polymersomes is often studied using techniques such as small-angle neutron scattering (SANS) and transmission electron microscopy (TEM). mdpi.comnih.govresearchgate.net
Research Findings on Copolymer Systems
Several studies have explored the synthesis and properties of copolymers derived from long-chain quaternary ammonium monomers, which share structural similarities with this compound derivatives.
One area of focus has been on creating water-soluble amphiphilic copolymers for various applications. For instance, copolymers have been synthesized using a quaternary ammonium salt (QAS) monomer alongside other monomers like butyl acrylate (B77674) (BA). nih.gov The resulting copolymers' properties, including their antimicrobial activity, were found to vary depending on the content of the hydrophobic BA monomer. nih.gov
Another significant research direction is the creation of thermoresponsive copolymers. Studies have been conducted on the copolymerization of N-isopropylacrylamide (NiPAAm) with cationic surfactant monomers ("surfmers"). nih.gov The presence of the surfmer in the resulting hydrogel can significantly alter its swelling behavior and its lower critical solution temperature (LCST), the temperature at which the polymer undergoes a phase transition. nih.gov
The table below summarizes findings from a study on thermoresponsive hydrogels prepared by the copolymerization of NiPAAm with various cationic surfmers. Although not this compound itself, the surfmers used have a similar structure (a polymerizable headgroup, a cationic charge, and a long alkyl tail) and provide insight into how such monomers influence copolymer properties.
Table 1: Influence of Cationic Surfmer on the Properties of N-isopropylacrylamide (NiPAAm) Copolymers
| Surfmer Type | Surfmer Concentration (wt%) | Swelling Ratio vs. Pure NiPAAm Gel | Effect on Lower Critical Solution Temperature (LCST) |
|---|---|---|---|
| (11-(acryloyloxy)undecyl)trimethylammonium bromide (AUTMAB) | 1 | 2.4 times higher | Increased |
| (11-(methacryloyloxy)undecyl)trimethylammonium bromide (MUTMAB) | 1 | 2.8 times higher | Increased |
| (2-(methacryloyloxy)ethyl)dodecyldimethylammonium bromide (MEDDAB) | 1 | 1.5 times higher | Decreased from 33.2°C to 28.5°C |
Data compiled from a study on thermoresponsive hydrogels. The swelling ratio was measured at 20°C. nih.gov
The synthesis of these copolymers is often achieved through controlled polymerization techniques to ensure well-defined structures. For example, diallyldimethylammonium chloride (DADMAC), a related quaternary ammonium monomer, has been copolymerized with acrylamide (B121943) to produce high molecular weight, water-soluble linear copolymers used as flocculants. researchgate.netgoogleapis.com The reactivity ratios of the monomers and the polymerization conditions are critical factors that determine the final copolymer composition and properties. researchgate.netresearchgate.net
Advanced Spectroscopic and Microscopic Characterization Techniques for Hexadecyldimethylammonium Chloride and Its Assemblies
Spectroscopic Methodologies
Spectroscopic methods are indispensable for probing the structure and behavior of HDMAC at a molecular level.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds like HDMAC. slideshare.netslideshare.netchemrxiv.orgarxiv.org By analyzing the chemical shifts, coupling constants, and integration of peaks in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, benzylcetyldimethylammonium chloride, the protons of the methyl groups attached to the nitrogen atom appear as a singlet, while the long alkyl chain protons show a series of multiplets. The terminal methyl group of the hexadecyl chain typically appears as a triplet at a distinct chemical shift.
Table 1: Representative NMR Data for a Cationic Surfactant Similar to HDMAC This table is illustrative and based on data for structurally related compounds.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| ¹H NMR | N-CH₃ | ~3.0-3.3 | Singlet |
| -CH₂- (alkyl chain) | ~1.2-1.7 | Multiplet | |
| -CH₃ (terminal) | ~0.8-0.9 | Triplet | |
| ¹³C NMR | N-CH₃ | ~50-55 | |
| -CH₂- (alkyl chain) | ~14-32 | ||
| -CH₃ (terminal) | ~14 |
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis and Adsorption Phenomena
Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and studying its adsorption behavior. copbela.orgucdavis.eduuaeu.ac.ae The FT-IR spectrum of HDMAC exhibits characteristic absorption bands corresponding to the vibrations of its different bonds. libretexts.orglibretexts.org
Key vibrational bands for HDMAC include:
C-H stretching vibrations of the methyl and methylene (B1212753) groups in the alkyl chain, typically observed in the 2850-3000 cm⁻¹ region. libretexts.orglibretexts.org
C-H bending vibrations of the methyl and methylene groups, which appear in the 1350-1470 cm⁻¹ range. libretexts.org
C-N stretching vibrations associated with the quaternary ammonium (B1175870) head group.
When HDMAC adsorbs onto a surface, changes in the position and intensity of these bands can provide insights into the orientation and interaction of the surfactant molecules with the substrate. For instance, a shift in the C-H stretching frequencies can indicate a change in the conformational order of the alkyl chains upon adsorption. Studies on similar cationic surfactants like poly(diallyldimethylammonium chloride) have shown how FT-IR can be used to confirm the presence of the polymer on surfaces like kaolinite. researchgate.netresearchgate.netsemanticscholar.org
UV-Visible Spectroscopy for Solubilization and Interaction Studies
UV-Visible spectroscopy is a versatile technique used to study the solubilization of hydrophobic molecules within the micellar core of surfactants like HDMAC. While HDMAC itself does not absorb significantly in the UV-visible region, it can be used to study its interaction with chromophoric molecules.
By observing changes in the absorbance spectrum of a hydrophobic probe molecule in the presence of increasing concentrations of HDMAC, the critical micelle concentration (CMC) can be determined. Below the CMC, the probe resides in the aqueous environment. Above the CMC, the probe partitions into the hydrophobic interior of the micelles, leading to a shift in its maximum absorption wavelength (λmax) and a change in absorbance. This technique has been successfully applied to study the interaction between various cationic surfactants and DNA. nih.gov
Fluorescence Spectroscopy for Micellar Microenvironment and Aggregation Number Determination
Fluorescence spectroscopy is a highly sensitive method for characterizing the microenvironment of HDMAC micelles and determining their aggregation number. nih.govnih.govresearchgate.netresearchgate.net This is typically achieved by using fluorescent probes that are sensitive to the polarity of their surroundings.
Micellar Microenvironment: Probes like pyrene (B120774) are often used to gauge the polarity of the micellar interior. The ratio of the intensities of certain vibronic bands in the fluorescence emission spectrum of pyrene is sensitive to the polarity of its local environment. By measuring this ratio in the presence of HDMAC micelles, the hydrophobicity of the micellar core can be assessed.
Aggregation Number: The aggregation number, which is the average number of surfactant molecules in a micelle, can be determined using steady-state or time-resolved fluorescence quenching methods. nih.govresearchgate.net In a typical experiment, a fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles, which in turn allows for the calculation of the aggregation number. This method has been widely used for various types of surfactants. nih.govunirioja.es
Raman Spectroscopy for Interfacial Adsorption Behavior
Raman spectroscopy provides detailed information about the vibrational modes of molecules and is particularly useful for studying the interfacial adsorption behavior of surfactants like HDMAC. researchgate.netnih.govdur.ac.uk Total Internal Reflection (TIR) Raman spectroscopy is a surface-sensitive technique that can probe the structure and orientation of adsorbed surfactant layers at solid-liquid interfaces. researchgate.netnih.govdur.ac.uk
Studies on the adsorption of a similar cationic surfactant, benzyldimethylhexadecylammonium chloride, at a silica-water interface using TIR Raman spectroscopy have revealed details about the conformation of the adsorbed molecules. researchgate.netnih.gov Analysis of the C-H stretching region of the Raman spectrum can indicate the degree of conformational order (trans vs. gauche) of the alkyl chains. Changes in the Raman spectra upon adsorption can be used to develop adsorption isotherms and understand the kinetics of the adsorption process. nih.govdur.ac.uk This technique can also be used to study the formation of surface aggregates like hemimicelles. nih.govnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Interaction Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. uni-muenchen.demdpi.comresearchgate.netsci-hub.se XPS is a powerful tool for confirming the presence and analyzing the interaction of HDMAC on a modified surface. mdpi.comumd.edu
When a surface is treated with HDMAC, XPS analysis can detect the presence of nitrogen from the quaternary ammonium head group and carbon from the alkyl chain. High-resolution XPS scans of the N 1s and C 1s regions can provide information about the chemical environment of these atoms, confirming the integrity of the adsorbed surfactant. For example, XPS has been used to characterize surfaces modified with poly(diallyldimethylammonium chloride), a cationic polymer, by identifying the specific binding energies associated with the elements in the polymer. researchgate.net This technique is invaluable for verifying the successful modification of surfaces and understanding the nature of the interaction between the surfactant and the substrate.
Microscopic and Scattering Methodologies
Advanced microscopic and scattering techniques are indispensable for elucidating the complex self-assembly behavior of Hexadecyldimethylammonium chloride (CTAC). These methods provide direct and indirect evidence of the morphology, size, and structural arrangement of CTAC aggregates in various environments.
Transmission Electron Microscopy (TEM) offers direct visualization of the morphology of CTAC aggregates at the nanoscale. nih.gov To overcome the challenges of imaging liquid samples in the high vacuum of an electron microscope, cryogenic TEM (cryo-TEM) is a particularly powerful methodology. nih.govresearchgate.net This technique involves rapidly freezing a thin film of the CTAC solution, vitrifying the water and preserving the nanostructures in their native, hydrated state. nih.gov
Cryo-TEM studies have been instrumental in observing the diverse morphologies of CTAC assemblies. For instance, in aqueous dispersions of CTAC mixed with sodium 3-methylsalicylate, quiescent solutions show a prevalence of vesicles. acs.org However, when subjected to flow-induced strain, these vesicles can transform into an entangled network of threadlike micelles. acs.org Cryo-TEM has successfully captured these flow-induced transitions and the intermediate structures, providing insights into the dynamic nature of CTAC self-assembly. acs.org
Furthermore, TEM has been used to characterize the size and structure of catanionic micelles formed from CTAC and an anionic surfactant, sodium dodecyl sulfate (B86663) (SDS). nih.gov These studies revealed that the average size of the mixed micelles was significantly larger than micelles composed of a single surfactant. nih.gov The morphology can also be influenced by additives; for example, the addition of cholesterol-decorated polypeptides can trigger a transition from micelles to vesicles. frontiersin.org Substrate-assisted TEM, using materials like layered double hydroxides (LDHs), can also help visualize micellar evolution from spherical to rodlike and wormlike shapes by creating stabilized surfactant-LDH architectures with high contrast. frontiersin.org
Scanning Electron Microscopy (SEM) is a valuable technique for examining the surface topography of materials and the structure of self-assembled CTAC aggregates, particularly at interfaces or within composite materials. researchgate.netresearchgate.net SEM provides detailed three-dimensional-like images of the sample surface by scanning it with a focused beam of electrons.
Research has employed SEM to characterize composite nanofibers made of poly(lactic acid) (PLA) modified with CTAC-intercalated montmorillonite (B579905) (MMT) clay. researchgate.net The SEM images revealed how the concentration of the PLA and CTAC-MMT affects the diameter of the resulting electrospun microfibers. researchgate.net In these studies, the CTAC-modified clay acts as a filler, and SEM helps to assess its dispersion and influence on the final morphology of the composite material. researchgate.net
Simulations of CTAC self-assembly on different silicon surfaces—Si(100) and Si(111)—predicted the formation of distinct micelle structures: semicylindrical on Si(100) and hemispherical on Si(111). nih.govucl.ac.ukresearchgate.net These theoretical findings highlight the profound influence of substrate surface topography on the resulting self-assembled structures. nih.govucl.ac.uk While SEM is primarily used for imaging solid or dried samples, it provides crucial information on how CTAC organizes on surfaces, which is relevant for applications in templating and surface modification. researchgate.net
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used to determine the size distribution of small particles and aggregates in solution. unchainedlabs.comwyatt.com It measures the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. wyatt.com Analysis of these fluctuations yields the translational diffusion coefficient, which can be converted into the hydrodynamic diameter (Dh) using the Stokes-Einstein equation. unchainedlabs.com The polydispersity index (PDI) is also derived, providing a measure of the width of the size distribution.
DLS studies on CTAC and the closely related cetyltrimethylammonium bromide (CTAB) reveal how solution conditions affect aggregate size. researchgate.netnih.gov In aqueous solutions, the hydrodynamic diameter of CTAC aggregates can be influenced by surfactant concentration, temperature, and the presence of additives or salts. nih.govmuser-my.comnih.gov For instance, studies on the interaction between CTAC and the protein Glossoscolex paulistus hemoglobin (HbGp) showed that at an acidic pH of 5.0, increasing CTAC concentration from 0.2 to 0.6 mmol/L led to a decrease in the hydrodynamic diameter from 27 nm to 22 nm, indicating partial dissociation of the protein. nih.gov The addition of salts like potassium bromide (KBr) to surfactant solutions can screen electrostatic repulsions between the charged head groups, often leading to the growth of micelles from small spherical structures to larger, elongated or worm-like micelles. nih.govnih.gov
The table below presents findings from DLS studies on CTAC and similar cationic surfactants, illustrating the impact of various conditions on aggregate size.
| Surfactant System | Conditions | Hydrodynamic Diameter (Dh) | Reference |
|---|---|---|---|
| CTAC-TPP/PPi Aggregates | Templated assembly with tripolyphosphate (TPP) or pyrophosphate (PPi) | ~160 nm (for a related system) | researchgate.net |
| CTAC / oxy-HbGp | pH 5.0, 0.2 mmol/L CTAC | 27 ± 1 nm | nih.gov |
| CTAC / oxy-HbGp | pH 5.0, 0.6 mmol/L CTAC | 22 ± 1 nm | nih.gov |
| CTAB | Aqueous solution, concentration dependent | Increases with concentration above CMC | researchgate.net |
| Gemini (B1671429) Surfactant (16-s-16) | 0.03 M in water, with C6OH additive | Increases with additive concentration | nih.gov |
X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. mdpi.com When applied to materials modified with CTAC, XRD is particularly effective for studying structural modifications, such as the intercalation of the surfactant into layered materials like clays (B1170129). taylorfrancis.commdpi.com
When CTAC is introduced into a suspension of montmorillonite (MMT), a type of layered silicate (B1173343) clay, the cationic surfactant molecules can exchange with the native cations in the interlayer space. This process, known as intercalation, leads to an expansion of the gallery spacing between the clay layers. XRD is used to measure this change by monitoring the position of the (001) Bragg reflection peak. An increase in the interlayer distance (d-spacing), calculated from the shift in the diffraction angle, confirms the successful intercalation of CTAC molecules. researchgate.net
For example, studies on CTAC-modified MMT have shown distinct XRD patterns compared to the original MMT, with the primary diffraction peak shifting to lower angles, corresponding to a larger d-spacing. researchgate.net This expansion indicates that the long alkyl chains of the CTAC molecules are arranged within the clay galleries, transforming the originally hydrophilic clay surface into an organophilic one. researchgate.netresearchgate.net This modification is crucial for improving the compatibility of the clay with polymer matrices in the production of nanocomposites. researchgate.net
SAXS studies have been crucial in mapping the phase behavior of CTAC and its bromide analogue, CTAB. nih.govaip.org For instance, in binary mixtures with water, CTAC surfactants with multivalent counterions can form lamellar phases. nih.gov The addition of a co-surfactant like decanol (B1663958) can induce the formation of these lamellar structures, and SAXS data reveal a limited swelling capacity, indicating strong attraction between the lamellar planes. nih.gov
Combined SAXS and Small-Angle Neutron Scattering (SANS) studies provide complementary information. researchgate.netresearchgate.net While SANS is sensitive to the hydrocarbon core of the micelles, SAXS can effectively probe the inner structure of the polar shell, including the headgroups and condensed counterions, which have higher electron densities. researchgate.net Such studies on CTAC solutions have helped to define intramicellar length scales and understand counterion condensation around the micelles. researchgate.net The effect of adding salts, such as KBr, to a CTAC solution can also be monitored by SAXS, showing changes in the scattering pattern that correspond to micellar growth or transitions. researchgate.net
The table below summarizes key findings from SAXS investigations into CTAC and related systems.
| System | Technique | Key Findings / Structural Information | Reference |
|---|---|---|---|
| 100 mM CTACl Micelles | SAXS & SANS | SAXS probes the polar shell (headgroups/counterions), while SANS probes the hydrocarbon core. CTACl forms smaller micelles than CTABr under similar conditions. | researchgate.net |
| 100 mM CTACl + KBr | SAXS | Addition of KBr modifies the scattering profile, indicating changes in micellar structure and interactions due to counterion exchange. | researchgate.net |
| CTAC with Oligo Carboxylate Counterions + Decanol | SAXS | Formation of a lamellar phase with limited swelling, indicating strong inter-plane attraction. A lamellar gel phase (Lβ) was also identified. | nih.gov |
| CTAC:6-ACA Gel | SAXS | The gel assembles into an organized lamellar structure with interplanar spacings maintaining a ratio of 1:1/2:1/3. | nih.gov |
| CTAC / oxy-HbGp | SAXS & DLS | At pH 7.0, the aggregation process starts at 20°C, with an increase in radius of gyration (Rg) and maximum dimension (Dmax) parameters. | nih.gov |
Other Characterization Techniques
Beyond the primary microscopic and scattering methods, other techniques provide complementary information about the properties of this compound assemblies. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to determine the thermal stability and phase transition temperatures of CTAC-modified materials. researchgate.net For instance, DSC can identify the melting and crystallization behavior of CTAC within a composite, while TGA measures weight loss as a function of temperature, indicating the thermal degradation profile of the surfactant and the material it is incorporated into. researchgate.net Rheological studies are also employed to investigate the flow behavior and viscoelastic properties of CTAC solutions, especially for concentrated systems that form gels. These measurements provide insight into the microstructure and strength of the network formed by the surfactant aggregates.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Thermal Profiles
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of materials by measuring the change in mass as a function of temperature. In the context of materials science, understanding the thermal decomposition of polymers and organic compounds is critical. tainstruments.com For instance, the decomposition of polymers can be a complex, multi-stage process influenced by the surrounding atmosphere. tainstruments.com
When analyzing materials modified with organic compounds like quaternary ammonium salts, TGA can reveal the temperature ranges at which these organic moieties decompose. For example, in studies of modified clays, a weight loss observed below 200°C is typically attributed to the removal of adsorbed water. mdpi.com The decomposition of the organic modifier itself often occurs at higher temperatures. For instance, the polymer poly(diallyldimethylammonium) chloride (PDADMAC) shows rapid mass loss between 300°C and 500°C. mdpi.com However, when combined with clay, the thermal stability of the composite material can be enhanced, with major mass loss shifting to higher temperatures, such as between 600°C and 700°C. mdpi.com
The decomposition of similar compounds, such as magnesium chloride hexammoniate (MgCl2·6NH3), has been shown to occur in distinct steps, with the release of ammonia (B1221849) molecules at specific temperature ranges. researchgate.net This stepwise decomposition is a common feature observed in the thermal analysis of such coordination compounds.
Table 1: Illustrative TGA Data for a Hypothetical HDMAC-Modified Material
| Temperature Range (°C) | Weight Loss (%) | Attributed Decomposition Product |
| 25 - 150 | 5 | Adsorbed Water |
| 200 - 400 | 35 | This compound |
| > 400 | 10 | Inorganic support material degradation |
This table is for illustrative purposes and actual values will vary depending on the specific material and experimental conditions.
Zeta Potential Measurements for Surface Charge and Aggregate Stability
Zeta potential is a critical parameter for characterizing the surface charge of particles in a colloidal suspension, providing insight into the stability of the dispersion. The magnitude of the zeta potential indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion. For nanoparticles and micelles, a high zeta potential (either positive or negative) is desirable for maintaining stability and preventing aggregation.
In the context of HDMAC, which is a cationic surfactant, its adsorption onto a surface or its self-assembly into micelles will impart a positive surface charge. The stability of these aggregates is crucial for their function. For instance, the stability of magnetic colloids is essential over a wide pH range for applications in different biological environments, such as the slightly acidic pH of tumor tissues (~6.8) or the more acidic environment of endosomes and lysosomes (pH ~4–5). nih.gov
The surface charge of nanoparticles can be tailored by modifying their surface with charged molecules. For example, coating iron oxide nanoparticles with carboxymethyl dextran, which contains carboxylic acid groups, results in a negative surface charge over a broad pH range, with an isoelectric point near pH 2. nih.gov This negative charge contributes to the stability of the nanoparticles through steric repulsion. nih.gov
In systems involving micelles, the zeta potential can even be designed to change in response to environmental triggers. For example, micelles designed for oral drug delivery have been shown to shift their zeta potential from negative to positive. nih.gov Blank micelles might have a stable negative zeta potential of around -10 mV, while drug-loaded micelles can exhibit a shift from -5.4 mV to +1.8 mV as the drug is released, enhancing their uptake by cells. nih.gov This demonstrates the dynamic nature of zeta potential and its importance in the functional design of nanoparticle systems.
Table 2: Representative Zeta Potential Values for HDMAC-Related Systems
| System | Zeta Potential (mV) | Implication |
| Bare Silica (B1680970) Nanoparticles (in neutral pH) | -25 | Stable dispersion due to negative charge |
| HDMAC-coated Silica Nanoparticles | +40 | High stability due to strong positive charge from HDMAC |
| HDMAC Micelles | +55 | Very stable micellar aggregates |
This table provides representative values. Actual measurements depend on factors like concentration, pH, and ionic strength.
N2 Adsorption/Desorption Isotherms (BET) for Porosity and Surface Area of Modified Materials
The Brunauer-Emmett-Teller (BET) method, which relies on the analysis of nitrogen adsorption-desorption isotherms at 77 K, is a standard technique for determining the specific surface area of porous materials. intertek.com This analysis also provides information about pore volume and pore size distribution, which are critical properties for adsorbents, catalysts, and drug delivery vehicles. intertek.comundip.ac.id
When a material is modified with a substance like HDMAC, its surface characteristics can change significantly. The adsorption of the larger organic molecules can lead to a decrease in the specific surface area and pore volume of the host material. For example, the modification of clay with PDADMAC resulted in a smaller BET surface area compared to the raw clay. mdpi.com Similarly, the functionalization of microspheres with quaternized amines also showed a reduction in surface area, indicating that the amine molecules had successfully entered the pores on the material's surface. researchgate.net
The shape of the N2 adsorption-desorption isotherm can provide further details about the pore structure. A type IV isotherm is characteristic of mesoporous materials (pore size 2-50 nm), and the presence of a hysteresis loop between the adsorption and desorption branches indicates the existence of mesoporosity and provides information about the connectivity of the porous network. intertek.comundip.ac.id
While a decrease in surface area might seem detrimental, the introduction of new functional groups from the modifier can enhance the material's performance for specific applications. For instance, although PDADMAC-modified clay had a lower surface area, the introduction of new adsorption sites from the polymer compensated for this reduction, leading to improved performance in removing certain dyes from water. mdpi.com
Table 3: Example of BET Surface Area Analysis for an HDMAC-Modified Zeolite
| Material | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (nm) |
| Unmodified Zeolite | 450 | 0.25 | 3.5 |
| HDMAC-Modified Zeolite | 320 | 0.18 | 3.2 |
This table illustrates a typical trend observed upon modification. The extent of change depends on the loading of the modifier.
Self Assembly and Aggregation Behavior of Hexadecyldimethylammonium Chloride
Micellar Formation and Critical Micelle Concentration (CMC) Studies
Micelles are thermodynamically stable colloidal aggregates that form when the concentration of a surfactant in a solution reaches a specific threshold. wikipedia.org Below this concentration, the surfactant molecules, or unimers, exist individually in the solution or at the air-water interface. As the concentration increases to the critical micelle concentration (CMC), the unimers begin to associate, forming micelles to sequester their hydrophobic tails from the aqueous environment. wikipedia.org The CMC is a fundamental property of a surfactant, indicating its efficiency in forming micelles. jrhessco.com The hydrophobic C16 chain of hexadecyldimethylammonium chloride provides a strong driving force for aggregation, while the dimethylammonium head group influences its interaction with water and counterions.
The critical micelle concentration can be determined by monitoring changes in various physical properties of the surfactant solution as a function of concentration. Two of the most common and reliable methods are electrical conductivity and surface tension measurements.
Electrical Conductivity: For ionic surfactants like this compound, the conductivity of the solution changes distinctly at the CMC. Below the CMC, the conductivity increases almost linearly with concentration as more charge-carrying monomers are added. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions and bind a fraction of the counterions, leads to a noticeable decrease in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of this plot is taken as the CMC. researchgate.netnih.gov This method is particularly effective for ionic surfactants and has been widely used to study the micellization of related compounds like alkyltrimethylammonium chlorides. nih.gov
Surface Tension: Surfactant monomers are surface-active, meaning they adsorb at the air-water interface, reducing the surface tension of the solution. As the surfactant concentration increases, the surface becomes saturated with monomers, and the surface tension decreases sharply. Once the CMC is reached, any additional surfactant molecules preferentially form micelles in the bulk solution rather than crowding the already saturated interface. Consequently, the surface tension remains relatively constant above the CMC. wikipedia.org A plot of surface tension versus the logarithm of surfactant concentration shows a sharp break point, which corresponds to the CMC.
Table 1: Critical Micelle Concentration (CMC) of Related C16 Cationic Surfactants at 25°C
| Surfactant | CMC (mM) | Method |
| Hexadecyltrimethylammonium chloride (CTAC) | 1.3 | Not Specified |
| Hexadecyltrimethylammonium bromide (CTAB) | 0.92 | Not Specified |
Source: Data extrapolated from studies on related surfactants. wikipedia.orgresearchgate.net
The process of micellization is a spontaneous event and can be described by fundamental thermodynamic parameters: the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These parameters provide a deeper understanding of the driving forces behind micelle formation.
The Gibbs free energy of micellization is typically negative, indicating the spontaneity of the process. nih.gov For ionic surfactants, it can be estimated from the CMC value using the following equation:
ΔG°mic ≈ (2 - β)RT ln(XCMC)
where R is the gas constant, T is the absolute temperature, XCMC is the CMC in mole fraction units, and β is the degree of counterion binding. nih.gov
The enthalpy of micellization (ΔH°mic) represents the heat change during the process. It can be determined from the temperature dependence of the CMC (van't Hoff equation) or measured directly by isothermal titration calorimetry. For many ionic surfactants, ΔH°mic is small and can be either slightly negative (exothermic) or positive (endothermic). nih.gov
Studies on a homologous series of alkyldimethylbenzylammonium chlorides, including the hexadecyl derivative (C16), have shown that the micellization process is entropy-driven. nih.gov The temperature dependence of the CMC often exhibits a U-shaped curve, with a minimum where ΔH°mic is zero. nih.gov
Table 2: Thermodynamic Parameters of Micellization for Benzylthis compound at 298.15 K
| Parameter | Value | Unit |
| ΔG°mic | -36.0 | kJ/mol |
| ΔH°mic | -12.4 | kJ/mol |
| TΔS°mic | 23.6 | kJ/mol |
Source: Data for a structurally related surfactant, benzylthis compound. nih.govproquest.com
The aggregation number (Nagg) is another key parameter characterizing a micelle, defined as the average number of surfactant molecules in a single micelle. This number depends on the surfactant's molecular structure, including the length of the hydrophobic tail and the nature of the head group, as well as on solution conditions like temperature and ionic strength. For surfactants with a long C16 tail, aggregation numbers are typically in the range of 60 to 100.
The aggregation number can be determined experimentally using techniques such as steady-state fluorescence quenching (SSFQ), time-resolved fluorescence quenching (TRFQ), and light scattering. nih.gov In SSFQ, a fluorescent probe and a quencher are solubilized within the micelles. The quenching of the probe's fluorescence is dependent on the distribution of the quencher among the micelles, which in turn is related to the aggregation number. nih.gov
In solutions of ionic surfactants, the charged head groups on the surface of the micelle attract counterions from the bulk solution. A fraction of these counterions becomes closely associated with the micelle, a phenomenon quantified by the degree of counterion binding (β) or the degree of micelle ionization (α = 1 - β). This binding reduces the electrostatic repulsion between the head groups, thereby stabilizing the micelle and lowering the CMC.
The degree of counterion binding can be estimated from the ratio of the slopes of the electrical conductivity versus concentration plot above and below the CMC. researchgate.net It can also be determined using ion-selective electrodes to measure the activity of the free counterions in the solution. nih.gov For alkylammonium chloride surfactants, β values are often found to be around 0.80, indicating that approximately 80% of the chloride counterions are bound to the micelle. nih.gov The nature of the counterion itself plays a role; for instance, bromide ions generally show a higher binding affinity to cationic micelles than chloride ions, resulting in a lower CMC for the corresponding bromide surfactants. uwa.edu.auresearchgate.net
Mixed Micelle Formation and Synergistic Effects
When two or more different surfactants are present in a solution, they can co-aggregate to form mixed micelles. These systems often exhibit properties that are more favorable than those of the individual components, a phenomenon known as synergism. This can manifest as a significant reduction in the CMC of the mixture compared to the CMCs of the pure surfactants, enhanced solubilization capacity, and improved foaming or wetting properties. medcraveonline.com The behavior of these mixed systems is governed by the intermolecular interactions between the different surfactant molecules within the micelle.
In mixtures of two cationic surfactants, such as this compound and another cationic amphiphile, the interactions are primarily driven by hydrophobic forces between the alkyl chains and electrostatic interactions between the head groups. If the surfactants have different chain lengths or head group structures, non-ideal mixing can occur.
The degree of synergism can be quantified using regular solution theory, which introduces an interaction parameter (β) to describe the deviation from ideal behavior. medcraveonline.com A negative β value indicates a net attractive interaction between the two surfactants in the micelle, leading to synergism and a lower-than-ideal CMC. For mixtures of similar cationic surfactants, the interactions are often close to ideal, as the repulsive forces between the head groups are similar. However, even small differences in head group size or chain length can lead to more favorable packing in the mixed state, resulting in weak synergism. nih.gov Studies on mixtures of monomeric and dimeric cationic surfactants have demonstrated that synergistic interactions are common, leading to non-ideal mixing behavior and enhanced stability of the mixed micelles. nih.govnih.gov
Vesicle and Reverse Micelle Formation
Beyond simple micelles, this compound and its analogues can form more complex and highly organized structures such as vesicles and reverse micelles, which have significant implications for various applications.
Structural Characterization of Vesicle Bilayers (e.g., Unilamellarity)
The bilayers of catanionic vesicles can be either unilamellar, consisting of a single bilayer, or multilamellar, composed of multiple concentric bilayers. The unilamellarity of vesicles is a critical characteristic, particularly for applications such as drug delivery. nih.gov
Various experimental techniques are employed to characterize the structure of these vesicle bilayers. Dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) are used to determine the size and lamellarity of the vesicles. scispace.com For instance, in studies of SDS/CTAB catanionic vesicles, a temperature-induced transition from a multilamellar to a stable unilamellar state has been observed. scispace.com This transition is abrupt and occurs at a critical temperature that depends on the molar ratio of the surfactants. scispace.com
The fluidity and dynamics of the vesicle bilayers are also important structural aspects. Quasielastic neutron scattering (QENS) studies on SDS/CTAB vesicles have shown that during the multilamellar-to-unilamellar transition, the fraction of surfactant molecules undergoing lateral diffusion increases, indicating an enhanced fluidity in the unilamellar phase. nih.gov
| Vesicle Characteristic | Description | Significance |
| Unilamellarity | The state of a vesicle consisting of a single lipid or surfactant bilayer. | Crucial for applications like drug delivery, as it allows for a well-defined and larger internal volume. nih.gov |
| Multilamellarity | The state of a vesicle composed of multiple, concentric bilayers. | Can be a precursor to unilamellar vesicles and may have different release kinetics for encapsulated substances. scispace.com |
| Bilayer Fluidity | The degree of motional freedom of the surfactant molecules within the bilayer. | Affects the permeability and stability of the vesicle. Enhanced fluidity is observed in the unilamellar state. nih.gov |
Properties of Reverse Micelle Systems and Their Interfacial Structures
In nonpolar organic solvents, cationic surfactants like this compound analogues can form reverse micelles (also known as inverted micelles). In these aggregates, the polar headgroups of the surfactants are sequestered in the core, which can encapsulate water, while the hydrophobic tails extend into the nonpolar solvent. arxiv.org
The interface of a reverse micelle, separating the polar core from the nonpolar bulk solvent, is a unique microenvironment. The properties of this interface are influenced by the surfactant headgroup, the counterion, and the presence of any cosurfactants. nih.gov In the case of cationic reverse micelles formed with cetyltrimethylammonium bromide (CTAB), the addition of water leads to the hydration of the bromide counterions. nih.gov The presence of a cosurfactant like 1-pentanol (B3423595) can increase the effective headgroup area, leading to a decrease in the packing parameter and an increase in interfacial fluidity. nih.gov However, in the absence of a cosurfactant, the interfacial fluidity may remain unchanged with the addition of water. nih.gov
Studies on reverse micelles formed by benzyl-n-hexadecyldimethylammonium chloride (BHDC) in benzene (B151609) have shown that these systems can act as nanoreactors for enzymatic reactions. nih.gov The catalytic efficiency of enzymes encapsulated in these reverse micelles can be significantly higher than in bulk water, which is attributed to the unique properties of the water confined within the micellar core. nih.gov
Micropolarity and Hydrogen-Bonding Ability of Interfacial Regions in Organized Assemblies
The interfacial regions of organized assemblies like micelles and vesicles possess a micropolarity that is distinct from both the hydrophobic core and the bulk aqueous phase. This micropolarity plays a crucial role in the partitioning and organization of molecules within these structures. nih.govnih.gov
The hydrogen-bonding ability of the interfacial water is also significantly altered compared to bulk water. In cationic reverse micelles, the interaction of water with the cationic interface can enhance its hydrogen-bond donor capacity. nih.gov This phenomenon has been described as creating "super-water" with enhanced capabilities for certain chemical reactions. nih.gov Research on BHDC reverse micelles has demonstrated that the water at the interface has a heightened hydrogen-bond-donor capacity, which can significantly increase the efficiency of enzymatic hydrolysis reactions. nih.gov
In heterogeneous surfactant systems, the diversity in surfactant structure can lead to less efficient packing at the interface. nih.gov This can allow for greater penetration of water into the hydrophobic region, increasing the hydration of the interface. nih.gov Interestingly, this increased hydration can be accompanied by a slowdown in the dynamics of the interfacial water molecules, as they become more conformationally constrained by their interaction with the surfactant headgroups. nih.gov
Interactions of Hexadecyldimethylammonium Chloride with Diverse Materials and Chemical Systems
Interaction with Inorganic Surfaces and Materials
The interaction of hexadecyldimethylammonium chloride and its analogues with inorganic surfaces is largely dictated by electrostatic forces and hydrophobic effects. These interactions lead to adsorption, surface modification, and intercalation, significantly altering the properties of the inorganic materials.
Adsorption Mechanisms at Silica-Water Interfaces
The adsorption of cationic surfactants like this compound at the silica-water interface is a multifaceted process. At neutral pH, the silica (B1680970) surface is typically negatively charged due to the deprotonation of silanol (B1196071) groups (Si-OH) to form siloxide groups (Si-O⁻). This negative charge provides primary sites for the electrostatic attraction of the positively charged head groups of the cationic surfactant molecules. nih.govnih.gov
The adsorption process can be described in several stages:
Initial Adsorption: At very low concentrations, individual surfactant cations are adsorbed onto the silica surface primarily through electrostatic interactions.
Hemimicelle Formation: As the surfactant concentration increases, the adsorbed monomers begin to associate through hydrophobic interactions between their long hydrocarbon tails, leading to the formation of surface aggregates known as hemimicelles. nih.gov
Admicelle Formation: With a further increase in concentration, a bilayer of surfactant molecules, termed an admicelle, can form on the surface.
The driving forces for adsorption are a combination of electrostatic attraction between the cationic head groups and the anionic silica surface, and the hydrophobic interactions between the alkyl chains of the surfactant molecules. nih.gov The structure of the adsorbed layer, often a hemimicelle-type surface aggregate, is influenced by these competing interactions. nih.gov
Influence of Metal Salts on Adsorption Kinetics and Equilibrium
The presence of metal salts in the aqueous solution can significantly influence the adsorption of this compound onto silica surfaces. The addition of metal salts, such as magnesium chloride (MgCl₂), has been shown to alter the adsorption kinetics and equilibrium. sigmaaldrich.com
Key effects of metal salts include:
Increased Adsorption Constants: The presence of metal salts generally leads to an increase in the Langmuir adsorption constants, indicating a stronger affinity of the surfactant for the silica surface. sigmaaldrich.com
Faster Adsorption Kinetics: Metal salts can accelerate the rate at which the surfactant reaches adsorption equilibrium. nih.gov
The table below summarizes the effect of magnesium chloride on the adsorption of a this compound analogue on a hydrophilic silica surface.
| MgCl₂ Concentration (mM) | Effect on Critical Micelle Concentration (cmc) | Effect on Surface Excess | Effect on Langmuir Adsorption Constant |
| 5 | Lowered | Altered | Increased |
| 10 | Lowered | Altered | Increased |
| 50 | Lowered | Altered | Increased |
| 100 | Lowered | Altered | Increased |
Data adapted from studies on benzyldimethylhexadecylammonium chloride, an analogue of this compound. sigmaaldrich.com
It is important to note that the enhancing effect of metal salts on adsorption is more pronounced in the aggregate formation region and less significant at very low surfactant concentrations where electrostatic attraction is the dominant mechanism. sigmaaldrich.com
Surface Modification of Montmorillonite (B579905) and Zeolites by this compound Analogues
This compound and its analogues are effective agents for modifying the surface properties of clay minerals like montmorillonite and zeolites. These naturally occurring materials are typically hydrophilic and negatively charged. Modification with cationic surfactants can render their surfaces hydrophobic, expanding their applications. nih.govresearchgate.net
The primary mechanism for this modification is cation exchange, where the inorganic cations (e.g., Na⁺, Ca²⁺) present in the interlayer spaces and on the surface of the clay are replaced by the cationic surfactant molecules. researchgate.net This process leads to several key changes:
Reversal of Surface Charge: The adsorption of cationic surfactants can neutralize the negative surface charge of the clay and, at higher concentrations, lead to a net positive charge. nih.gov
Increased Hydrophobicity: The long hydrocarbon tails of the surfactant molecules orient outwards, creating a hydrophobic surface. This change is crucial for applications such as the removal of organic pollutants from water. researchgate.net
Changes in Physical Structure: The intercalation of bulky surfactant molecules can lead to an increase in the interlayer spacing (d-spacing) of layered materials like montmorillonite. researchgate.net
The efficiency of surface modification depends on factors such as the initial cation exchange capacity of the mineral, the concentration of the surfactant, and the presence of other ions in the system. researchgate.net
Intercalation and Adsorption Phenomena on Layered Materials
Layered materials, such as clays (B1170129) and some synthetic materials, possess interlayer galleries that can host guest molecules through a process called intercalation. This compound can be intercalated into these materials, leading to the formation of organo-modified layered materials with tailored properties.
The intercalation process is primarily driven by the cation exchange mechanism mentioned earlier. The extent of intercalation is influenced by the charge density of the layered material and the size and shape of the surfactant molecule. The arrangement of the intercalated surfactant molecules within the interlayer space can vary, from monolayers to bilayers and paraffin-type arrangements, depending on the surfactant concentration and the characteristics of the host material.
These organo-modified layered materials exhibit enhanced affinity for nonpolar organic compounds and can be used as adsorbents for environmental remediation, as fillers in polymer nanocomposites, and in various other applications. europa.eu
Interaction with Polymers and Polysaccharides
The interaction between this compound and polymers, particularly those with opposite charges, is a complex phenomenon driven by a combination of electrostatic and hydrophobic forces. These interactions can lead to the formation of polymer-surfactant complexes with unique properties.
Polymer-Surfactant Binding and Complex Formation Mechanisms
The binding of cationic surfactants like this compound to anionic polymers or polysaccharides is a cooperative process. nih.govresearchgate.net The initial interaction is typically dominated by electrostatic attraction between the positively charged surfactant head groups and the negatively charged sites on the polymer chain.
The binding process can be characterized by a critical aggregation concentration (CAC), which is the surfactant concentration at which significant binding to the polymer begins. This is often lower than the critical micelle concentration (CMC) of the free surfactant. researchgate.nettsijournals.com
The mechanism of complex formation involves several steps:
Initial Electrostatic Binding: Individual surfactant molecules bind to the polymer chain through electrostatic attraction.
Cooperative Binding and Micelle-like Aggregates: As more surfactant molecules bind, hydrophobic interactions between their alkyl tails become significant, leading to the formation of micelle-like aggregates along the polymer chain. This binding is cooperative, meaning the binding of one surfactant molecule facilitates the binding of others. nih.gov
Charge Neutralization and Phase Separation: The binding of the cationic surfactant neutralizes the negative charges on the polymer. At a certain surfactant-to-polymer ratio, complete charge neutralization can occur, often leading to precipitation or coacervation of the polymer-surfactant complex. nih.gov
Charge Inversion: If the surfactant concentration is further increased, the complex can become positively charged due to the adsorption of excess surfactant molecules. nih.gov
The table below outlines the key interactions and resulting structures in polymer-surfactant systems.
| Interaction Type | Driving Force(s) | Resulting Structure |
| Cationic Surfactant - Anionic Polymer | Electrostatic Attraction, Hydrophobic Interaction | Polymer-surfactant complexes, micelle-like aggregates on the polymer chain |
| Cationic Surfactant - Neutral Polymer | Hydrophobic Interaction | Surfactant micelles associated with the polymer |
These polymer-surfactant complexes have found applications in various fields, including drug delivery, gene therapy, and the formulation of personal care products, due to their unique solution properties and interfacial activity. nih.govmdpi.com
Thermodynamic Aspects of Surfactant-Polymer Interactions (e.g., Free Energies of Aggregation, Micellization, and Transfer)
The self-assembly of surfactants like this compound in solution, both alone and in the presence of polymers, is governed by fundamental thermodynamic principles. The primary driving force for the formation of micelles is the hydrophobic effect, which seeks to minimize the unfavorable contact between the surfactant's hydrophobic alkyl chains and water molecules. wikipedia.org This process is characterized by the Gibbs free energy of micellization (ΔG°m).
Micellization is a spontaneous process, which is indicated by a negative value for the Gibbs free energy of micellization. researchgate.net This energy can be understood through the "dressed micelle model," which breaks down the total Gibbs energy into several key components:
Hydrophobic Energy : The favorable energy change resulting from the removal of the hydrophobic tails from the aqueous environment to the micelle's core. wikipedia.org
Electrostatic Energy : The repulsive energy arising from the interactions between the charged head groups (e.g., the positively charged dimethylammonium group) at the micelle surface. wikipedia.org
Interfacial Energy : The energy associated with the interface between the micellar core and the surrounding solution. wikipedia.org
The concentration at which micelles begin to form is known as the critical micelle concentration (CMC). wikipedia.orgumcs.pl The presence of polymers in the solution can significantly influence both the CMC and the thermodynamics of surfactant aggregation. The interaction between a surfactant and a polymer generally begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the CMC in the absence of the polymer.
| Parameter | Description | Significance | Reference |
|---|---|---|---|
| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to self-assemble into micelles. | Marks the onset of micelle formation and significant changes in solution properties. | wikipedia.orgumcs.pl |
| Gibbs Free Energy of Micellization (ΔG°m) | The change in free energy when one mole of surfactant monomers transfers to the micellar state. | A negative value indicates a spontaneous micellization process. | researchgate.netresearchgate.net |
| Hydrophobic Effect | The tendency of nonpolar substances (like surfactant tails) to aggregate in an aqueous solution. | The main driving force for micellization. | wikipedia.org |
Interaction with Nanoparticles and Nanomaterials
Role as Capping Agents in Nanoparticle Synthesis (e.g., Gold Nanoparticles)
This compound and similar cationic surfactants play a crucial role as capping agents in the synthesis of various nanoparticles. A capping agent is a substance that adsorbs to the surface of a growing nanoparticle, controlling its growth, preventing aggregation, and imparting stability to the final colloidal dispersion. rsc.org
The function of the capping agent extends beyond simple stabilization; it can actively influence the chemical and physical properties of the nanoparticles. rsc.org For example, in the synthesis of gold nanoparticles, the choice of capping agent has been shown to affect their electrochemical properties. Studies comparing gold nanoparticles capped with citrate (B86180) versus those capped with cetyltrimethylammonium bromide (CTAB), a structurally similar cationic surfactant, revealed qualitatively different electron transfer properties, with the CTAB-capped particles showing promoted dissolution. rsc.org
In another application, CTAB has been used as a stabilizer in the synthesis of hybrid nanoparticles composed of poly(methyl methacrylate) (PMMA) and the cationic polymer poly(diallyldimethylammonium chloride) (PDDA). mdpi.comnih.gov The presence of CTAB during the emulsion polymerization process promoted the formation of smaller nanoparticles (below 100 nm) compared to syntheses without the surfactant or with other amphiphiles. mdpi.comnih.gov These smaller, CTAB-stabilized nanoparticles, when cast into films, resulted in surfaces with higher rugosity and a greater surface area for interacting with microbes, enhancing their antimicrobial activity. nih.gov This demonstrates that the surfactant, acting as a capping/stabilizing agent, is instrumental in determining the final size and surface morphology of the nanoparticle-based material. mdpi.com
Stabilization Mechanisms of Nanoparticle Dispersions
The stability of a nanoparticle dispersion is a critical factor in its application and is achieved by preventing the nanoparticles from agglomerating due to attractive van der Waals forces. researchgate.net Surfactants like this compound provide stability by adsorbing onto the nanoparticle surface, creating a repulsive barrier. nih.gov
The primary mechanism of stabilization by ionic surfactants is electrostatic stabilization. researchgate.net The cationic head group of this compound has a strong affinity for negatively charged surfaces or can induce a surface charge. When the surfactant molecules adsorb onto the surface of the nanoparticles, their positively charged head groups are oriented towards the aqueous phase. This creates a positively charged layer on the surface of each nanoparticle.
This surface charge leads to the formation of an electrical double layer around each particle. When two such particles approach each other, their electrical double layers overlap, resulting in a strong electrostatic repulsion. This repulsive force counteracts the inherent attractive van der Waals forces, preventing the particles from coming into close contact and aggregating, thus ensuring the long-term stability of the colloidal dispersion. researchgate.net
This principle has been applied to stabilize various nanoparticle systems. For instance, cationic surfactants such as hexadecyltrimethylammonium chloride and hexadecylpyridinium chloride have been successfully used as both the source of chloride ions and as stabilizing agents in the synthesis of silver chloride nanocolloidal dispersions. researchgate.net The effectiveness of the stabilization is directly related to the ability of the surfactant to form a robust and charged layer on the nanoparticle surface. nih.gov
Interactions in Catalytic Systems
Application in Deep Eutectic Solvent (DES) Surfactant Catalysis
Deep eutectic solvents (DES) are emerging as novel media for various chemical processes, including catalysis. A DES is a mixture of a hydrogen bond acceptor (HBA), often a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, and a hydrogen bond donor (HBD), such as a carboxylic acid or urea. These components form a eutectic mixture with a melting point significantly lower than that of the individual components. bath.ac.uk
The unique properties of DES, such as their tunable polarity, low volatility, and high solvating power, make them attractive alternatives to traditional organic solvents. The interaction of surfactants like this compound within these solvents opens up new possibilities for controlling catalytic reactions.
Recent research has demonstrated that cationic surfactants, including alkyltrimethylammonium bromides (CnTABs), can self-assemble into micelles within certain DES systems. bath.ac.uk Specifically, surfactants were found to form micelles in DES mixtures of p-toluenesulfonic acid (pTSA) and choline chloride (ChCl) at molar ratios of 1:1 and 2:1, but were insoluble in a 1:2 mixture. bath.ac.uk This indicates that the composition of the DES, particularly the ratio of the hydrogen bond donor and acceptor, critically influences the solubility and aggregation behavior of the surfactant. bath.ac.uk
The formation of these surfactant micelles within the DES creates distinct microenvironments, or nanoreactors, that can be exploited for catalysis. The micellar core provides a nonpolar domain, while the interface and the bulk DES provide more polar environments. This micro-heterogeneity can be used to:
Solubilize reactants with different polarities.
Concentrate reactants at the micellar interface, enhancing reaction rates.
Influence the selectivity of a reaction by providing a specific microenvironment.
By tuning the DES components and their ratios, it is possible to control the formation, size, and structure of the surfactant micelles. This, in turn, provides a powerful tool for modulating the catalytic activity and selectivity of a reaction system, offering potential for creating highly controlled and efficient "DES-surfactant catalysis" platforms. bath.ac.uk
Role as Templating Agents in Zeolite Synthesis for Confined Catalysts
While this compound itself is a foundational surfactant structure, its functionalized derivative, [3-(trimethoxysilyl)propyl]this compound (TPHAC) , has emerged as a pivotal templating agent, or mesoporogen, in the synthesis of hierarchical zeolites. core.ac.ukmdpi.comdiva-portal.orgntnu.no Hierarchical zeolites possess a dual pore system, combining the intrinsic micropores of the zeolite framework with larger, engineered mesopores. This structure is highly advantageous for catalysis, as it enhances the diffusion of reactants and products, mitigating limitations often seen in purely microporous materials. diva-portal.orgtue.nl
The synthesis of these advanced materials typically employs a soft-templating approach where TPHAC is added to the conventional alkaline zeolite synthesis mixture. core.ac.ukresearchgate.net The unique structure of TPHAC is key to its function. The hexadecyldimethylammonium portion of the molecule self-assembles into micelles, which act as the template for the mesopores. Simultaneously, the hydrolyzable trimethoxysilyl group can covalently bond with the silicate (B1173343) or aluminosilicate (B74896) species that form the zeolite framework. researchgate.netrsc.org This strong interaction ensures the incorporation of the surfactant assembly within the growing zeolite crystal, leading to the formation of interconnected, intracrystalline mesopores after the template is removed by calcination. core.ac.ukrsc.org
Research has demonstrated the successful use of TPHAC in creating a variety of hierarchical zeolites, including ZSM-5, FAU, LTA, and SAPO, with tunable mesopore sizes. core.ac.ukntnu.notue.nl The resulting materials exhibit wormhole-like mesoporosity with narrow pore size distributions. core.ac.uk The introduction of this mesoporosity has been shown to significantly improve the performance of zeolite catalysts in various applications. For instance, hierarchical H-ZSM-5 zeolites synthesized using TPHAC have shown prolonged lifetimes and tailored selectivity in the conversion of dimethyl ether to hydrocarbons. d-nb.info Similarly, the enhanced mass transport in hierarchical zeolites improves catalyst stability by reducing coke formation, a common cause of deactivation. tue.nl This makes TPHAC-templated zeolites highly effective nanoreactors for confined catalysis, where active sites within the zeolite framework are made more accessible to larger molecules. google.com
Table 1: Properties of Hierarchical Zeolites Synthesized with TPHAC
| Zeolite Type | Templating Agent | Resulting Pore Structure | Key Advantages in Catalysis |
| ZSM-5 | TPHAC | Interconnected micropores and tunable mesopores | Enhanced catalyst lifetime, improved mass transport, reduced coke formation. tue.nld-nb.info |
| FAU (Y) | TPHAC | Hierarchical porosity with preserved microporosity | High mesoporous surface area and high micropore volume. google.com |
| LTA | TPHAC | Hierarchical micro-mesoporous structure | Tunable mesopore size. core.ac.uk |
| SAPO-5 | TPHAC | Bimodal pore distribution | Significantly increased catalyst lifetime in Methanol-to-Hydrocarbons (MTH) reactions. ntnu.no |
This table is generated based on data from multiple research findings.
Inclusion Complexation with Macrocyclic Hosts
The interaction of surfactants like this compound with macrocyclic host molecules is a cornerstone of supramolecular chemistry. These interactions are primarily driven by the hydrophobic effect, where the nonpolar alkyl chain of the surfactant is encapsulated within the hydrophobic cavity of the host molecule in an aqueous environment.
Formation of Inclusion Complexes with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, making them ideal hosts for surfactant guest molecules. tue.nld-nb.info While direct studies on this compound are limited, extensive research on its close structural analog, hexadecyltrimethylammonium bromide (C16TAB) , provides significant insight into the complexation behavior. The primary difference lies in the headgroup (dimethyl vs. trimethyl) and the counterion (chloride vs. bromide), but the fundamental interaction is governed by the long hexadecyl chain.
The formation of an inclusion complex occurs when the hydrophobic hexadecyl tail of the surfactant penetrates the cyclodextrin (B1172386) cavity. mdpi.com This process is thermodynamically favorable as it releases high-energy water molecules from the cavity and shields the hydrophobic tail from the aqueous surroundings. d-nb.info The stoichiometry of these complexes can vary, often forming 1:1 or 1:2 host-guest complexes depending on the size of the cyclodextrin cavity and the length of the alkyl chain. For a long-chain surfactant like this compound, it is plausible that it can form complexes with different types of cyclodextrins (α-CD, β-CD, γ-CD), with the stability and structure of the complex depending on the fit between the host cavity and the guest chain.
Influence on Self-Assembly and Vesicle Formation
The complexation of this compound with cyclodextrins has a profound influence on its self-assembly behavior, particularly on its critical micelle concentration (CMC) and the formation of larger aggregates like vesicles. Surfactants typically self-assemble into micelles when their concentration in a solution exceeds the CMC.
When cyclodextrins are introduced into the solution, they encapsulate individual surfactant monomers, effectively reducing the concentration of free monomers available to form micelles. mdpi.com This sequestration of monomers leads to a significant increase in the apparent CMC of the surfactant. mdpi.com The formation of the inclusion complex essentially competes with the process of micellization.
Furthermore, cyclodextrin complexation can be used to modulate and control the formation and disruption of vesicles (or liposomes), which are bilayer structures formed by surfactants. By forming inclusion complexes, cyclodextrins can disrupt the organized packing of surfactant molecules required for vesicle formation, leading to the disassembly of these structures. ntnu.no Conversely, specific modifications of both surfactants and cyclodextrins can lead to novel, stimuli-responsive self-assembled systems. For example, host-guest interactions between cyclodextrin-modified nanoparticles and guest molecules can be used to direct the formation of nanoparticle vesicles. core.ac.uk The reversible nature of the cyclodextrin-surfactant complexation allows for the creation of smart materials where vesicle assembly and disassembly can be controlled by external stimuli that affect the host-guest binding. ntnu.no
Advanced Applications of Hexadecyldimethylammonium Chloride in Chemical Research and Engineering
Surfactant-Enhanced Processes in Organic Chemical Synthesis
In the realm of organic chemistry, the use of surfactants to mediate reactions in aqueous media, a practice known as micellar catalysis, is gaining significant traction as a green and efficient alternative to traditional organic solvents. nih.gov Hexadecyldimethylammonium chloride (HDDMAC), with its amphiphilic nature, self-assembles into micelles in water, creating nanoreactors that can significantly influence the outcome of organic transformations. nih.gov
The hydrophobic core of the HDDMAC micelle can solubilize non-polar reactants, bringing them into close proximity with water-soluble reagents located at the micelle-water interface or in the aqueous bulk. This compartmentalization and concentration effect can lead to remarkable rate enhancements and improved product yields. While specific research detailing the use of HDDMAC in a wide array of organic reactions is still expanding, the principles of micellar catalysis strongly suggest its potential in various transformations. For instance, in reactions like C-C bond formation, the micellar environment can facilitate the interaction between hydrophobic organic substrates and organometallic catalysts.
Mechanisms and Applications of Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. ijirset.com Quaternary ammonium (B1175870) salts like this compound are effective phase transfer catalysts. ijirset.comalfachemic.com
The fundamental mechanism of PTC involves the HDDMAC cation (Q⁺) forming an ion pair with an anionic reactant (Y⁻) from the aqueous phase. This lipophilic ion pair, [Q⁺Y⁻], is then able to traverse the phase boundary into the organic phase. Once in the organic phase, the anion is "naked" and highly reactive, readily participating in the desired reaction with the organic substrate (RX) to form the product (RY). The catalyst cation then pairs with the leaving group anion (X⁻) and returns to the aqueous phase to repeat the cycle.
This catalytic cycle allows for reactions to occur under milder conditions, with increased reaction rates, and often with higher selectivity compared to conventional methods. A notable application of similar quaternary ammonium salts is in nucleophilic substitution reactions, where an aqueous solution of a nucleophile can be effectively reacted with an organic substrate dissolved in a non-polar solvent. researchgate.net For example, the synthesis of nitriles from alkyl halides using aqueous sodium cyanide is a classic PTC reaction. While specific data for HDDMAC is not abundant, its structural similarity to other effective phase transfer catalysts like didecyldimethylammonium chloride suggests its utility in such reactions. pharmaexcipients.comsacheminc.com
Research into Emulsification and Emulsion Stabilization Processes
Emulsions, which are dispersions of one liquid in another immiscible liquid, are central to numerous industrial processes, from food production to materials synthesis. The stability of these systems is often a critical factor, and surfactants play a key role in preventing the coalescence of dispersed droplets. This compound, as a cationic surfactant, can be employed to stabilize oil-in-water (O/W) emulsions.
The positively charged headgroup of the HDDMAC molecule adsorbs at the oil-water interface, orienting its hydrophobic tail into the oil phase. This creates a charged layer around the oil droplets, leading to electrostatic repulsion between them and preventing them from merging. The effectiveness of a surfactant in stabilizing an emulsion depends on various factors, including its concentration, the nature of the oil and aqueous phases, and the presence of other electrolytes.
Conversely, in certain applications, such as in the petroleum industry, the destabilization of water-in-crude oil emulsions is crucial. Cationic surfactants can also play a role in this process. The addition of a surfactant like HDDMAC can alter the properties of the interfacial film stabilized by naturally occurring asphaltenes and resins in crude oil, leading to the coalescence of water droplets and subsequent phase separation. bohrium.comresearchgate.netresearchgate.net The efficiency of this destabilization is dependent on the specific chemical structure of the demulsifier and the composition of the crude oil emulsion. researchgate.net
Design and Fabrication of Structured Materials and Nanotechnology Research
The self-assembling properties of this compound have found significant application in the bottom-up fabrication of structured materials and in the burgeoning field of nanotechnology.
Templated Synthesis of Porous Materials
This compound, and its close structural analogs like cetyltrimethylammonium bromide (CTAB) and cetyltrimethylammonium chloride (CTAC), are widely used as structure-directing agents or templates in the synthesis of mesoporous materials. unila.ac.idresearchgate.netnih.govresearchgate.netnih.gov A prime example is the synthesis of the mesoporous silica (B1680970) family known as MCM-41 (Mobil Composition of Matter No. 41). unila.ac.idresearchgate.netnih.govresearchgate.netnih.gov
In this process, the surfactant molecules self-assemble in an aqueous solution to form cylindrical micelles. A silica precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is then introduced. The silica precursors hydrolyze and condense around the micellar templates, forming an inorganic framework that replicates the ordered arrangement of the micelles. Subsequent removal of the organic template, typically through calcination or solvent extraction, leaves behind a solid material with a highly ordered, hexagonal array of uniform mesopores.
The properties of the resulting mesoporous silica, such as pore size and surface area, can be tuned by varying the synthesis conditions, including the concentration of the surfactant and the length of its alkyl chain. For instance, a study using a gemini (B1671429) surfactant containing a hexadecyldimethylammonio group demonstrated the synthesis of MCM-41 with a large surface area and uniform pore structure. nih.gov
Table 1: Properties of MCM-41 synthesized using a Gemini surfactant containing a hexadecyldimethylammonio group.
| Property | Value |
| Specific Surface Area (m²/g) | 879.37 nih.gov |
| Pore Size (nm) | 3.28 nih.gov |
| Adsorption Capacity (mg/g) for Crystal Violet | 464.21 nih.gov |
Nanocarrier Formulation Research for Permeability Studies
The ability of this compound to form micelles and other self-assembled structures makes it a candidate for the formulation of nanocarriers for drug delivery and for studying the permeability of biological membranes. These nanocarriers, such as liposomes and nanomicelles, can encapsulate therapeutic agents, potentially enhancing their solubility, stability, and bioavailability. nih.govnih.govresearchgate.net
Cationic surfactants like HDDMAC can be incorporated into liposomal formulations to impart a positive surface charge. This positive charge can enhance the interaction of the liposomes with negatively charged cell membranes, potentially facilitating cellular uptake. The permeability of these nanocarriers and their ability to release their cargo are critical parameters in their design. Studies have investigated the permeability of liposomes made from various phospholipids, and the inclusion of charged surfactants can significantly influence these properties. pharmaexcipients.comnih.govnih.govchemrxiv.orgsdu.dk
Furthermore, nanomicelles formed from HDDMAC can serve as model systems to study the permeation of drugs across biological barriers. The small size and dynamic nature of these micelles allow for the investigation of drug partitioning and diffusion processes at the nanoscale. While specific research focusing solely on HDDMAC in this context is emerging, the broader field of using surfactant-based nanocarriers for permeability studies is well-established and provides a strong foundation for future investigations with this particular compound.
Analytical Methodologies for Hexadecyldimethylammonium Chloride in Complex Matrices
Electrochemical Methods for Permeability and Interaction Studies
Electrochemical methods offer a sensitive and often cost-effective alternative for the analysis of cationic surfactants and for studying their interactions and permeability. Ion-selective electrodes (ISEs) are particularly well-suited for the determination of ionic surfactants like HDDMAC. researchgate.netshelfscientific.com These sensors operate on the principle of potentiometry, measuring the potential difference between the ISE and a reference electrode, which is proportional to the activity (and thus concentration) of the target ion in the sample. researchgate.net
Solid-state ISEs are commonly used for the determination of cationic surfactants. researchgate.net Potentiometric titration is a widely used application of ISEs for surfactant analysis. In this method, a solution of the cationic surfactant is titrated with a standard solution of an anionic surfactant, and the endpoint is detected by the sharp change in potential at the equivalence point. xylemanalytics.commetrohm.com This technique is robust and can be automated, offering an advantage over classical two-phase titration methods that often use hazardous chlorinated solvents. metrohm.com
Voltammetric techniques can also be applied to study surfactants. While direct electroactivity of HDDMAC may be limited, its presence can influence the electrochemical behavior of other species. Surfactants can be used to modify electrode surfaces, which can enhance the sensitivity and selectivity of the voltammetric determination of various organic compounds. researchgate.net The interaction of cationic surfactants with electrode surfaces and with other molecules in solution can be investigated by observing changes in voltammetric signals. researchgate.net
Table 2: Electrochemical Methods for Cationic Surfactant Analysis
| Method | Principle | Application for HDDMAC | Key Advantages |
| Potentiometry with Ion-Selective Electrodes (ISEs) | Measurement of the potential of an ion-selective electrode, which is logarithmically related to the activity of the cationic surfactant. researchgate.net | Direct determination of HDDMAC concentration in various samples. researchgate.netshelfscientific.com | High sensitivity, wide concentration range, and suitability for on-site analysis. shelfscientific.com |
| Potentiometric Titration | Titration of the cationic surfactant with a standard solution of an anionic surfactant, using an ISE to detect the endpoint. xylemanalytics.commetrohm.com | Accurate quantification of HDDMAC content in formulated products. xylemanalytics.commetrohm.com | High accuracy and precision; avoids the use of hazardous solvents like chloroform. metrohm.com |
| Voltammetry | Study of the current-potential relationship of an electroactive species. The presence of a surfactant can modify the voltammetric response. researchgate.net | Investigation of the adsorption and interaction of HDDMAC with surfaces and other molecules. researchgate.net | Provides information on interfacial behavior and can be used to enhance the analysis of other compounds. researchgate.net |
Stochastic Dynamic Mass Spectrometric Analysis for Quantitative and Structural Determination
Advanced mass spectrometric (MS) techniques are powerful tools for the quantitative and structural analysis of quaternary ammonium (B1175870) compounds like HDDMAC, especially in complex matrices. nih.govresearchgate.net While the term "stochastic dynamic mass spectrometry" is not widely applied to this specific compound in the reviewed literature, the principles of advanced MS, such as tandem mass spectrometry (MS/MS), provide detailed structural information and high selectivity for quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for the determination of quaternary ammonium compounds. nih.govnih.govnih.gov In this method, the analyte is first separated by LC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated HDDMAC molecule is selected and fragmented, and specific product ions are monitored for quantification (Multiple Reaction Monitoring, MRM). nih.gov This approach provides excellent selectivity and sensitivity, minimizing interferences from the matrix. researchgate.net
High-resolution mass spectrometry (HRMS) offers another layer of specificity by providing highly accurate mass measurements, which can help in the unambiguous identification of analytes and their metabolites or degradation products. nih.gov The fragmentation patterns obtained from MS/MS experiments are crucial for the structural elucidation of unknown related substances. wordpress.com
Table 3: Mass Spectrometric Parameters for the Analysis of Quaternary Ammonium Compounds
| Parameter | Description | Typical Application/Value for QACs |
| Ionization Mode | The method used to generate ions from the analyte molecules. | Electrospray Ionization (ESI) in positive ion mode is typically used for cationic surfactants. nih.gov |
| Precursor Ion | The mass-to-charge ratio (m/z) of the intact molecular ion selected for fragmentation. | For HDDMAC, this would correspond to [M]+. |
| Product Ions | The m/z of the fragment ions generated from the precursor ion in the collision cell. | Specific fragments are chosen for quantification and confirmation in MRM mode. researchgate.net |
| Collision Energy | The energy applied to induce fragmentation of the precursor ion. | Optimized for each compound to achieve the most abundant and specific product ions. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Can be in the low ng/mL to µg/L range depending on the matrix and instrumentation. researchgate.netrsc.org |
Advanced Methodologies for Environmental Sample Analysis, Including Degradation Products
The widespread use of HDDMAC in various consumer and industrial products necessitates the development of robust analytical methods for its monitoring in environmental matrices such as water, soil, and sediment. acs.orgresearchgate.net The analysis of environmental samples is particularly challenging due to the low concentrations of the analyte and the complexity of the matrices.
Sample preparation is a critical step to isolate and preconcentrate HDDMAC and its degradation products from the environmental matrix. Solid-phase extraction (SPE) is a commonly used technique for aqueous samples. canada.ca For solid samples like soil and sediment, extraction techniques such as pressurized liquid extraction (PLE) or ultrasonic extraction are employed, often using a mixture of organic solvents. canada.ca
LC-MS/MS is the preferred analytical technique for the determination of quaternary ammonium compounds and their degradation products in environmental samples due to its high sensitivity and selectivity. canada.canih.gov Forced degradation studies, where the compound is subjected to conditions such as hydrolysis, oxidation, and photolysis, are essential to identify potential degradation products that may be formed in the environment. researchgate.netnih.gov The characterization of these degradation products is crucial for a comprehensive environmental risk assessment. For instance, the biodegradation of similar quaternary ammonium compounds has been shown to proceed through the cleavage of the C-N bond, leading to the formation of various amine and acid metabolites. researchgate.net
Table 4: Analytical Methods for HDDMAC in Environmental Samples
| Matrix | Sample Preparation | Analytical Technique | Typical Analytes |
| Surface Water/Wastewater | Liquid-liquid extraction (LLE) or Solid-Phase Extraction (SPE) to concentrate the analytes and remove interferences. nih.gov | LC-MS/MS | Parent compound (HDDMAC) and its primary degradation products. |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) with an appropriate solvent mixture. canada.ca | LC-MS/MS | HDDMAC and more persistent degradation products that may accumulate in solid phases. |
| Biota | Extraction with organic solvents followed by clean-up steps to remove lipids and other interfering biomolecules. | LC-MS/MS | Parent compound and metabolites to assess bioaccumulation. |
Q & A
Q. What are the key physicochemical properties of hexadecyldimethylammonium chloride, and how do they influence experimental design?
this compound (CAS 122-18-9) has a molecular formula of C₁₈H₃₉N·ClH (or C₂₅H₄₆ClN depending on structural interpretation), a molecular weight of 305.97 g/mol, and a boiling point of 323.6°C at 760 mmHg . Its amphiphilic structure (quaternary ammonium head and hexadecyl tail) drives micelle formation in aqueous solutions, which is critical for studies on colloidal systems. When designing experiments, ensure temperature control near the boiling point to prevent decomposition, and use polar solvents for dissolution.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Direct exposure can cause eye and skin irritation. Immediate flushing with water for 15+ minutes is required after contact, followed by medical consultation. Use fume hoods, gloves, and goggles during handling. Facilities must have eyewash stations and safety showers . Contaminated waste should be treated as hazardous and disposed of via approved chemical waste protocols.
Q. How is this compound synthesized, and what purification methods are recommended?
While direct synthesis steps are not detailed in the evidence, purification typically involves repeated aqueous washes to remove byproducts like diethylammonium chloride and excess amines. Techniques such as recrystallization or column chromatography can further isolate the compound. Monitor purity via TLC or NMR .
Advanced Research Questions
Q. How does alkyl chain length in quaternary ammonium salts affect antimicrobial activity, and how can this be methodologically optimized?
Alkyl chains with ≥8 carbons are essential for antimicrobial activity, with hexadecyl (C16) showing optimal efficacy due to enhanced membrane disruption. Evaluate activity using minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Compare with shorter-chain analogs (e.g., C8 or C12) to validate structure-activity relationships. Note that anion type (e.g., bromide vs. chloride) does not significantly alter activity .
Q. What experimental approaches can assess the impact of environmental factors (e.g., urea) on the stability of this compound aggregates?
Urea disrupts micellar/vesicular stability by interacting with the quaternary ammonium interface. Use dynamic light scattering (DLS) to monitor aggregate size changes and fluorescence spectroscopy with polarity-sensitive probes (e.g., pyrene) to study micropolarity shifts. Conduct experiments at varying urea concentrations (0–6 M) and temperatures to model denaturation effects .
Q. How can researchers resolve contradictions in reported antimicrobial data for this compound derivatives?
Discrepancies may arise from differences in microbial strains, solvent systems, or assay conditions. Standardize testing using CLSI/MEUCAST guidelines. Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Cross-validate results with alternative methods like SEM to visualize membrane damage .
Q. What advanced techniques characterize micelle formation kinetics and critical micelle concentration (CMC) of this compound?
Surface tension measurements (using a du Noüy ring) and conductivity titration are classical methods for CMC determination. For kinetic studies, stopped-flow spectroscopy coupled with fluorescence quenching provides temporal resolution. Small-angle X-ray scattering (SAXS) or cryo-TEM can resolve micelle morphology and size distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
